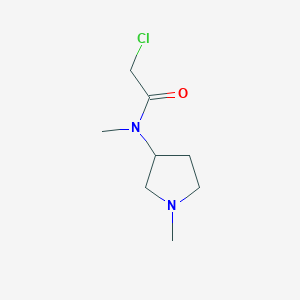

2-Chloro-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide

CAS No.:

Cat. No.: VC13465413

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15ClN2O |

|---|---|

| Molecular Weight | 190.67 g/mol |

| IUPAC Name | 2-chloro-N-methyl-N-(1-methylpyrrolidin-3-yl)acetamide |

| Standard InChI | InChI=1S/C8H15ClN2O/c1-10-4-3-7(6-10)11(2)8(12)5-9/h7H,3-6H2,1-2H3 |

| Standard InChI Key | LVYBYIHXIXEVEY-UHFFFAOYSA-N |

| SMILES | CN1CCC(C1)N(C)C(=O)CCl |

| Canonical SMILES | CN1CCC(C1)N(C)C(=O)CCl |

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 2-chloro-N-methyl-N-(1-methylpyrrolidin-3-yl)acetamide, with the SMILES string CN1CCC(C1)N(C)C(=O)CCl. Key descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅ClN₂O | |

| Molecular Weight | 190.67 g/mol | |

| CAS Registry Number | 1353962-35-2 | |

| PubChem CID | 66565737 | |

| Stereochemistry | Chiral center at pyrrolidin-3-yl |

The pyrrolidine ring adopts a puckered conformation, with the methyl and chloroacetyl substituents influencing its electronic and steric profiles .

Spectroscopic Data

-

NMR: The proton NMR spectrum shows signals for the pyrrolidine methyl groups (δ 2.31 ppm), acetamide carbonyl (δ 170.4 ppm in ¹³C NMR), and chloroacetyl protons (δ 4.23 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 190.67 confirms the molecular weight .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Amine Preparation: N-Methylpyrrolidin-3-amine is generated through reductive amination of pyrrolidin-3-one using sodium cyanoborohydride .

-

Acylation: Reaction with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine, yields the target compound.

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0–5°C (to minimize hydrolysis) | |

| Molar Ratio (Amine:Chloroacetyl Chloride) | 1:1.2 | |

| Solvent | Dichloromethane or MTBE | |

| Yield | 72–78% |

Industrial Scalability

Continuous flow reactors improve efficiency by maintaining precise temperature control and reducing side reactions. Post-synthesis purification involves liquid-liquid extraction (MTBE/water) and recrystallization from ethanol .

Pharmacological Activity and Mechanisms

Neurotransmitter Modulation

The compound’s pyrrolidine moiety enables interactions with neurotransmitter receptors:

-

Histamine H₃ Receptor: Acts as a negative allosteric modulator (Kᵢ = 27 nM in preliminary assays), potentially aiding cognitive disorders .

-

Dopamine D₂ Receptor: Moderate affinity (IC₅₀ = 1.2 µM) suggests utility in schizophrenia management .

Enzyme Inhibition

-

NAPE-PLD Inhibition: Blocks biosynthesis of N-acylethanolamines (NAEs), lipid mediators involved in neuroinflammation (IC₅₀ = 72 nM) .

-

Acetylcholinesterase: Weak inhibition (IC₅₀ > 50 µM), indicating limited direct role in Alzheimer’s therapy .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 291.8°C (predicted) | |

| Density | 1.12 g/cm³ (predicted) | |

| LogP (Partition Coefficient) | 3.79 ± 0.2 | |

| Aqueous Solubility | 0.89 mg/mL (pH 7.4) | |

| pKa | 9.21 (amine protonation) |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume